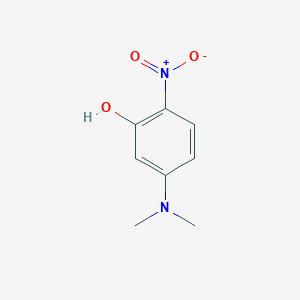![molecular formula C14H9Cl2I2NO2 B2862876 N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide CAS No. 478039-22-4](/img/structure/B2862876.png)
N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide: is a synthetic organic compound characterized by the presence of dichlorophenyl and diiodobenzamide groups. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide typically involves the reaction of 3,4-dichlorobenzylamine with 2-hydroxy-3,5-diiodobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can convert the amide group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, the iodine atoms can be replaced with other halogens or alkyl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of N-[(3,4-dichlorophenyl)methyl]-2-oxo-3,5-diiodobenzamide.
Reduction: Formation of N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its dichlorophenyl and diiodobenzamide groups can interact with proteins and nucleic acids, providing insights into their binding affinities and specificities.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
- N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide
- N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzylamine
- N-[(3,4-dichlorophenyl)methyl]-2-oxo-3,5-diiodobenzamide
Comparison: this compound is unique due to the presence of both dichlorophenyl and diiodobenzamide groups. This combination imparts specific chemical and physical properties that are not found in similar compounds. For instance, the presence of iodine atoms increases the compound’s molecular weight and affects its reactivity and binding affinity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable tool in research and development.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2I2NO2/c15-10-2-1-7(3-11(10)16)6-19-14(21)9-4-8(17)5-12(18)13(9)20/h1-5,20H,6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGOXJQNHKFYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2I2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)

![N-{[5-(benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2862799.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2862802.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2862804.png)
![2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2862805.png)
![2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2862806.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2862808.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one](/img/structure/B2862810.png)



